molecular formula C26H29NO7S B281076 Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

カタログ番号 B281076
分子量: 499.6 g/mol
InChIキー: PPJANEUEWZLBIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 5-{(cyclohexylcarbonyl)[(4-methoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, commonly known as ESI-09, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications in various diseases. ESI-09 is a selective inhibitor of the RAC1-GEF Trio, which is a protein that plays a crucial role in cell migration, proliferation, and survival.

作用機序

ESI-09 selectively inhibits the RAC1-GEF Trio protein, which plays a crucial role in cell migration, proliferation, and survival. RAC1 is a small GTPase that regulates the actin cytoskeleton and is involved in various cellular processes, including cell migration and invasion. The RAC1-GEF Trio protein activates RAC1 by promoting the exchange of GDP for GTP, which leads to the activation of downstream signaling pathways. By inhibiting the RAC1-GEF Trio protein, ESI-09 blocks the activation of RAC1 and downstream signaling pathways, leading to the inhibition of cell migration, proliferation, and survival.
Biochemical and Physiological Effects
ESI-09 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the migration and invasion of cancer cells by blocking the activation of RAC1 and downstream signaling pathways. ESI-09 has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, ESI-09 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

実験室実験の利点と制限

ESI-09 has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of the RAC1-GEF Trio protein, making it a useful tool for studying the role of RAC1 in various cellular processes. Additionally, ESI-09 has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation is that ESI-09 has poor solubility in water, which can make it difficult to work with in certain experiments.

将来の方向性

There are several future directions for the study of ESI-09. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. Additionally, ESI-09 has shown promise as a potential treatment for neurodegenerative diseases, and further studies are needed to fully understand its neuroprotective effects. Another direction is to investigate the potential of ESI-09 as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Finally, further studies are needed to optimize the synthesis and solubility of ESI-09 to make it a more useful tool in lab experiments.

合成法

ESI-09 can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis of ESI-09 involves the reaction of 2-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonyl chloride intermediate. The final step involves the reaction of the sulfonyl chloride intermediate with cyclohexyl isocyanide and ethyl alcohol to form ESI-09.

科学的研究の応用

ESI-09 has been extensively studied in various scientific research applications. It has been shown to inhibit the migration and invasion of cancer cells, making it a potential therapeutic agent for cancer treatment. ESI-09 has also been shown to have neuroprotective effects and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, ESI-09 has been studied for its potential anti-inflammatory effects and has been shown to inhibit the production of pro-inflammatory cytokines.

特性

分子式

C26H29NO7S

分子量

499.6 g/mol

IUPAC名

ethyl 5-[cyclohexanecarbonyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C26H29NO7S/c1-4-33-26(29)24-17(2)34-23-15-10-19(16-22(23)24)27(25(28)18-8-6-5-7-9-18)35(30,31)21-13-11-20(32-3)12-14-21/h10-16,18H,4-9H2,1-3H3

InChIキー

PPJANEUEWZLBIG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)OC)C

正規SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2)N(C(=O)C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)OC)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。